molecular formula C27H24N4 B14367742 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- CAS No. 90690-82-7

2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-

Cat. No.: B14367742
CAS No.: 90690-82-7
M. Wt: 404.5 g/mol
InChI Key: SJEQTHLHNYYKDS-UHFFFAOYSA-N
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Description

2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- is a complex organic compound known for its significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- involves the oxidation of 2-(p-chloroanilino)aniline using a solution of iron (III) chloride in water. This reaction leads to the formation of 2-(p-chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-iminophenazine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically leads to the formation of phenazine derivatives .

Scientific Research Applications

2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Rifampicin: Another antibacterial drug used in the treatment of tuberculosis.

    Dapsone: Used in combination with clofazimine for the treatment of leprosy.

    Isoniazid: A first-line antitubercular drug.

Uniqueness

2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl- is unique due to its dual role in treating both leprosy and potentially other bacterial infections. Its mechanism of action, involving direct interaction with bacterial DNA, sets it apart from other antibacterial agents that primarily target bacterial cell walls or protein synthesis .

Properties

CAS No.

90690-82-7

Molecular Formula

C27H24N4

Molecular Weight

404.5 g/mol

IUPAC Name

N,5-diphenyl-3-propan-2-yliminophenazin-2-amine

InChI

InChI=1S/C27H24N4/c1-19(2)28-24-18-27-25(17-23(24)29-20-11-5-3-6-12-20)30-22-15-9-10-16-26(22)31(27)21-13-7-4-8-14-21/h3-19,29H,1-2H3

InChI Key

SJEQTHLHNYYKDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

Origin of Product

United States

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